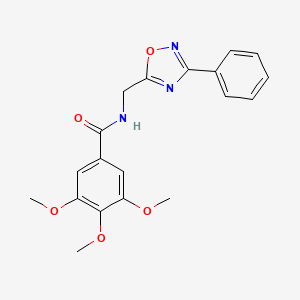
N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as MPSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. MPSP is a selective antagonist of the 5-HT7 receptor, which is a subtype of the serotonin receptor. The 5-HT7 receptor has been implicated in various physiological processes, including regulation of mood, sleep, and circadian rhythms.
作用機序
N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide acts as a selective antagonist of the 5-HT7 receptor. The 5-HT7 receptor is a subtype of the serotonin receptor, which is involved in the regulation of various physiological processes. N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide binds to the 5-HT7 receptor and prevents the binding of serotonin, which is the natural ligand for this receptor. By blocking the activation of the 5-HT7 receptor, N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can modulate the physiological processes that are regulated by this receptor.
Biochemical and Physiological Effects:
N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have various biochemical and physiological effects. It has been shown to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to increase the levels of dopamine and norepinephrine in the prefrontal cortex, which is a brain region that is involved in the regulation of mood, attention, and working memory. N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to decrease the levels of serotonin in the hippocampus, which is a brain region that is involved in the regulation of mood and memory.
実験室実験の利点と制限
N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for lab experiments. It is a selective antagonist of the 5-HT7 receptor, which allows for the specific modulation of this receptor without affecting other receptors. N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have good bioavailability and can cross the blood-brain barrier, which allows for its use in in vivo experiments. However, N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has some limitations for lab experiments. It has been shown to have some off-target effects, which may complicate the interpretation of the results. Additionally, N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has a short half-life, which may limit its use in long-term experiments.
将来の方向性
There are several future directions for the study of N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide. One potential direction is the further investigation of its potential use in the treatment of depression, anxiety, and sleep disorders. Another potential direction is the investigation of its effects on other physiological processes that are regulated by the 5-HT7 receptor, such as circadian rhythms. Additionally, the development of new compounds that are based on the structure of N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide may lead to the discovery of more potent and selective antagonists of the 5-HT7 receptor.
合成法
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide involves multiple steps, including the synthesis of the intermediate compounds. The first step involves the synthesis of 4-bromoanisole, which is then reacted with 2-methyl-5-nitrophenol to yield the intermediate compound 2-methoxy-5-methyl-4-nitrophenol. The nitro group in this compound is then reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with 4-(pyrrolidin-1-ylsulfonyl)phenol to yield the final product, N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide.
科学的研究の応用
N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been studied extensively for its potential applications in medical research. It has been shown to have a high affinity for the 5-HT7 receptor and acts as a selective antagonist. The 5-HT7 receptor has been implicated in various physiological processes, including regulation of mood, sleep, and circadian rhythms. Therefore, N-(2-methoxy-5-methylphenyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been studied for its potential use in the treatment of depression, anxiety, and sleep disorders.
特性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-15-5-10-19(26-2)18(13-15)21-20(23)14-27-16-6-8-17(9-7-16)28(24,25)22-11-3-4-12-22/h5-10,13H,3-4,11-12,14H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEONPORQHESEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

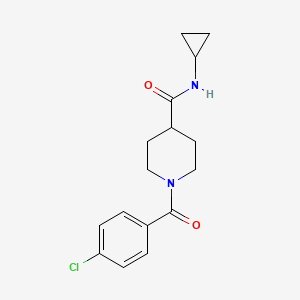
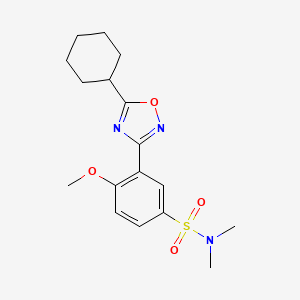

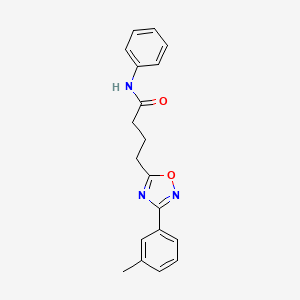
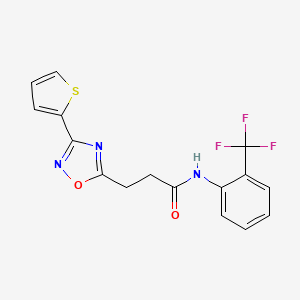


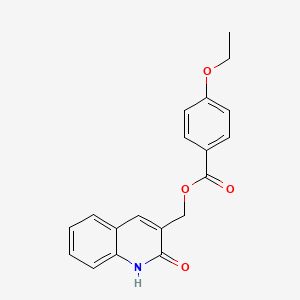
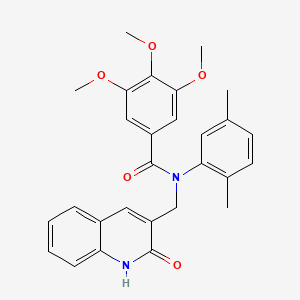
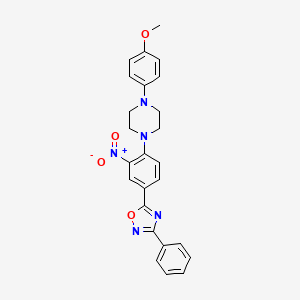
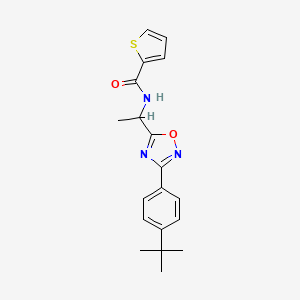
![N-(2,4-difluorophenyl)-2-[N-(2-phenylethyl)methanesulfonamido]acetamide](/img/structure/B7689026.png)

